1,2-Epoxyoctane

Catalog No.
S606980
CAS No.
2984-50-1
M.F
C8H16O
M. Wt
128.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Epoxyoctane

CAS Number

2984-50-1

Product Name

1,2-Epoxyoctane

IUPAC Name

2-hexyloxirane

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

InChI

InChI=1S/C8H16O/c1-2-3-4-5-6-8-7-9-8/h8H,2-7H2,1H3

InChI Key

NJWSNNWLBMSXQR-UHFFFAOYSA-N

SMILES

CCCCCCC1CO1

Synonyms

octene-1,2-oxide

Canonical SMILES

CCCCCCC1CO1

Substrate for Enzyme Studies

Due to the presence of the epoxide ring, 1,2-Epoxyoctane serves as a substrate for enzymes known as epoxide hydrolases. These enzymes play a crucial role in the metabolism of xenobiotics (foreign chemicals) and endogenous (produced within the body) compounds containing epoxide groups []. Researchers can utilize 1,2-Epoxyoctane to study the activity and specificity of different epoxide hydrolases. This can provide insights into the detoxification mechanisms of the body and the potential effects of environmental pollutants containing epoxides [, ].

1,2-Epoxyoctane, with the chemical formula C8H16OC_8H_{16}O and CAS registry number 2984-50-1, is a cyclic ether classified as an epoxide. This compound features a three-membered ring structure formed by the oxidation of alkenes, specifically 1-octene. Its molecular structure includes an oxygen atom bonded to two carbon atoms, creating significant strain in the ring that contributes to its reactivity. The compound is colorless and has a characteristic odor, making it useful in various applications across different industries .

1,2-Epoxyoctane is classified as a flammable liquid with a low flash point, indicating a high fire risk [1, 2]. It can also cause skin irritation upon contact [1].

Here are some specific safety concerns:

  • Flammability: Due to its low flash point, 1,2-epoxyoctane can readily ignite, posing a fire hazard. [1, 2]
  • Skin Irritation: Direct contact with the liquid can cause skin irritation [1].
  • Moisture Sensitivity: The compound reacts with moisture, releasing heat and potentially leading to fires or explosions [1, 2].

Please note

The information provided on mechanism of action is not applicable to 1,2-epoxyoctane as it primarily functions as a synthetic intermediate and not a biologically active compound.

This analysis is based on the following scientific references:

  • [1] TCI America. (n.d.). 1,2-Epoxyoctane 2984-50-1.
  • [2] Fisher Scientific. (n.d.). 1,2-Epoxyoctane, 97%.

  • Ring-Opening Reactions: The epoxide can be opened under acidic or basic conditions, leading to the formation of diols. For instance, acid-catalyzed ring-opening reactions yield regioselective products when treated with Lewis acids like boron trifluoride .
  • Rearrangement: When heated or in the presence of catalysts, 1,2-epoxyoctane may rearrange to form aldehydes or other products via migration of substituents .
  • Hydrolysis: In aqueous environments, it can be hydrolyzed to produce corresponding alcohols and acids.

Research indicates that 1,2-epoxyoctane exhibits antimicrobial properties. It has been studied for its potential effects on various bacterial strains, particularly in the context of biocontrol agents in agriculture. The compound's unique structure allows it to interact with biological membranes, potentially disrupting cellular functions .

Several methods exist for synthesizing 1,2-epoxyoctane:

  • Chemical Synthesis: Traditionally, it can be synthesized from 1-octene through epoxidation using peracids such as m-chloroperbenzoic acid or hydrogen peroxide in the presence of an acid catalyst.
  • Biotechnological Methods: Pseudomonas oleovorans has been utilized for the bioconversion of 1-octene into 1,2-epoxyoctane. This method leverages microbial metabolism to produce the compound under controlled conditions .

1,2-Epoxyoctane finds applications in various fields:

  • Chemical Industry: Used as an intermediate in the synthesis of more complex organic compounds.
  • Pharmaceuticals: Investigated for potential use in drug development due to its biological activity.
  • Agriculture: Explored as a biopesticide due to its antimicrobial properties .

Studies have focused on the interaction of 1,2-epoxyoctane with biological systems and other chemical entities. For example, research has shown that its ring-opening reactions can lead to products that may have different biological effects compared to the parent compound. Additionally, interactions with various catalysts have been explored to enhance reaction efficiency and selectivity during synthesis and transformation processes .

Several compounds share structural similarities with 1,2-epoxyoctane. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
1,2-EpoxyhexaneEpoxideShorter carbon chain; less strain in the ring.
Styrene oxideEpoxideAromatic compound; different reactivity patterns.
1,2-EpoxydecaneEpoxideLonger carbon chain; potential for different applications.
Ethylene oxideEpoxideSmaller size; widely used as a sterilizing agent.

While all these compounds are epoxides and share similar properties due to their three-membered ring structures, 1,2-epoxyoctane stands out due to its specific chain length and unique reactivity profile.

1,2-Epoxyoctane belongs to the epoxide family, a class of cyclic ethers distinguished by their strained three-membered rings. The International Union of Pure and Applied Chemistry (IUPAC) systematically names this compound 2-hexyloxirane, reflecting the oxirane (epoxide) ring substituted with a hexyl group at the second carbon. Alternative nomenclature includes functional designations such as 1-octene oxide and hexyloxirane, which emphasize its derivation from octene or its structural relationship to oxirane derivatives.

Key Identifiers and Structural Features

  • CAS Registry Number: 2984-50-1.
  • Molecular Weight: 128.21 g/mol.
  • SMILES Notation: CCCCCCC1CO1.
  • Classification: Epoxide (cyclic ether), classified under the broader category of oxygen-containing heterocycles.

The compound’s structure confers significant ring strain (approximately 25 kcal/mol), a hallmark of epoxides that drives their reactivity in nucleophilic ring-opening reactions. This strain arises from the deviation of bond angles from the ideal tetrahedral geometry, making 1,2-epoxyoctane highly reactive compared to non-cyclic ethers.

Comparative Nomenclature of Epoxides

Epoxides are often named using two conventions:

  • IUPAC Prefix Method: The term epoxy- precedes the parent hydrocarbon name, with numbers indicating the positions of the oxygen atom. For example, 1,2-epoxyoctane denotes an epoxy group between carbons 1 and 2 of octane.
  • Trivial Names: Simpler epoxides, such as ethylene oxide, use historical names. For larger molecules like 1,2-epoxyoctane, trivial names like octylene epoxide or 1-octene oxide are common.

Historical Context of 1,2-Epoxyoctane Research

The study of epoxides began in the early 20th century, but 1,2-epoxyoctane-specific research gained traction in the latter half due to its industrial potential. Early synthesis methods relied on peroxyacid-mediated epoxidation, a reaction where an alkene (e.g., 1-octene) reacts with a peracid to form the epoxide. For instance, the 1996 patent by DE19628296C2 detailed the use of performic acid to epoxidize 1-octene, achieving yields suitable for commercial production.

Milestones in Synthesis and Application

  • 1981: De Smet et al. demonstrated biocatalytic synthesis using Pseudomonas oleovorans in a two-phase system, achieving epoxidation through microbial oxidation of 1-octene.
  • 2000s: Advances in heterogeneous catalysis, such as Al-MCM-41 and Al-TS-1 catalysts, enabled solvent-free epoxidation with improved regioselectivity.
  • 2018: Yu et al. elucidated the water-mediated mechanism of tris(pentafluorophenyl)borane-catalyzed ring-opening, refining strategies for controlling reaction pathways.

These developments underscore the compound’s role in bridging traditional organic synthesis and modern catalytic methodologies.

Significance in Organic Chemistry and Industrial Applications

1,2-Epoxyoctane’s reactivity and structural flexibility make it indispensable in both academic and industrial settings.

Role in Organic Synthesis

  • Ring-Opening Reactions: The strained epoxide ring readily undergoes nucleophilic attack, enabling the synthesis of diols, ethers, and esters. For example, acid-catalyzed hydrolysis yields 1,2-octanediol, while amine nucleophiles produce β-amino alcohols.
  • Crosslinking Agent: In polymer chemistry, 1,2-epoxyoctane facilitates the formation of epoxy resins by reacting with polyfunctional amines or anhydrides, enhancing material durability.

Industrial Applications

ApplicationDescriptionReferences
Polymer ProductionPrecursor for epoxy resins used in coatings, adhesives, and composites.
Pharmaceutical IntermediatesSynthesis of chiral building blocks for drug development.
SolventsLow-polarity solvent for specialty chemical reactions.

The compound’s utility is further amplified by its compatibility with green chemistry principles. For instance, enzymatic epoxidation methods reduce reliance on hazardous peroxides, aligning with sustainable manufacturing trends.

Quantitative Data on Physical Properties

PropertyValueConditionsSource
Density0.838–0.839 g/mL25°C
Boiling Point167°C (1 atm) / 63°C (17 mmHg)Atmospheric / Reduced
Refractive Index1.4220°C
Flash Point37°CClosed cup

These properties dictate its handling and storage requirements, particularly its moisture sensitivity and flammability.

XLogP3

3

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 45 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 44 of 45 companies with hazard statement code(s):;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

26637-94-5
2984-50-1

Dates

Modify: 2023-08-15

Explore Compound Types